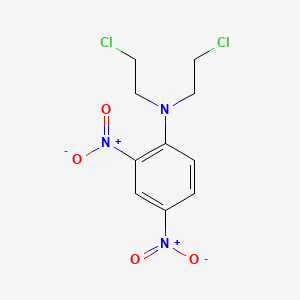
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and two nitro groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-Bis(2-aminoethyl)-2,4-dinitroaniline.
Substitution: Formation of N,N-Bis(2-substituted ethyl)-2,4-dinitroaniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Tris(2-chloroethyl)amine: A compound with three chloroethyl groups, used in similar applications.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
1221-57-4 |
|---|---|
Fórmula molecular |
C10H11Cl2N3O4 |
Peso molecular |
308.11 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H11Cl2N3O4/c11-3-5-13(6-4-12)9-2-1-8(14(16)17)7-10(9)15(18)19/h1-2,7H,3-6H2 |
Clave InChI |
JEJLDVZFDFEZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[cd]azulene](/img/structure/B14757204.png)



![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)







